Product packaging for 1-(3-phenoxybenzyl)pyrrolidine(Cat. No.:)

1-(3-phenoxybenzyl)pyrrolidine

Cat. No.: B5001595
M. Wt: 253.34 g/mol
InChI Key: IEQLWEBUJHENPH-UHFFFAOYSA-N
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Description

1-(3-Phenoxybenzyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, linked via a benzyl group to a 3-phenoxybenzyl moiety . The pyrrolidine ring is a significant scaffold in medicinal chemistry and drug discovery, valued for its sp3-hybridization, which contributes to the three-dimensional coverage and stereochemical complexity of molecules, potentially influencing their biological activity and binding affinity to enantioselective proteins . This structure makes it a versatile building block for the synthesis of more complex molecules. The 3-phenoxybenzyl group is a structural feature found in certain synthetic pyrethroid insecticides . As such, this compound may serve as a key intermediate or precursor in organic synthesis and agrochemical research, particularly in the development of novel insecticidal compounds . Its structure also suggests potential for exploration in pharmacological research, as pyrrolidine derivatives are known to exhibit a range of biological activities, including acting as analgesic agents . Handling Precautions: This compound is classified with the signal word 'Warning' and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols. Disclaimer: This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and is based on available data; it is not a guarantee of product performance or safety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B5001595 1-(3-phenoxybenzyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-6-7-15(13-17)14-18-11-4-5-12-18/h1-3,6-10,13H,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQLWEBUJHENPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3-Phenoxybenzyl)pyrrolidine

The established synthesis of this compound and its analogs primarily involves two key stages: the formation of the pyrrolidine (B122466) core and the attachment of the phenoxybenzyl moiety.

Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring, a prevalent heterocyclic motif in bioactive compounds, can be synthesized through various established methods. mdpi.comresearchgate.net These strategies often start from acyclic precursors or involve the modification of existing ring systems.

One of the most widely utilized methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction . osaka-u.ac.jpresearchgate.netoaepublish.com This approach typically involves the reaction of an azomethine ylide with an alkene or alkyne, leading to a wide array of substituted pyrrolidines with excellent stereoselectivity. osaka-u.ac.jpresearchgate.net The generation of azomethine ylides can be achieved through various means, including the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. researchgate.netbeilstein-journals.org

Intramolecular cyclization represents another powerful strategy for pyrrolidine ring synthesis. osaka-u.ac.jp This can involve:

Intramolecular hydroamination of alkenes : This method involves the addition of an amine to an alkene within the same molecule. acs.org

Aza-Michael reaction : An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. acs.orgpkusz.edu.cn

Ring transformation : Smaller rings, such as 2-(haloalkyl)azetidines, can be expanded to form the pyrrolidine ring. acs.org

Photo-promoted ring contraction : A novel approach involves the ring contraction of readily available pyridines with silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpbohrium.com

Furthermore, pyrrolidine derivatives can be synthesized from readily available cyclic precursors like proline and 4-hydroxyproline. mdpi.com These amino acids serve as chiral building blocks for the synthesis of enantiomerically pure pyrrolidines. mdpi.comresearchgate.netmdpi.com

A summary of common pyrrolidine ring formation strategies is presented in the table below.

Strategy Description Key Features References
[3+2] CycloadditionReaction of an azomethine ylide with a dipolarophile (e.g., alkene).High stereoselectivity, diverse substitution patterns. osaka-u.ac.jpresearchgate.netoaepublish.com
Intramolecular CyclizationCyclization of an acyclic precursor containing both the nitrogen and the required carbon chain.Forms the ring from a linear molecule. osaka-u.ac.jpacs.org
Ring TransformationConversion of a smaller heterocyclic ring into a pyrrolidine ring.Utilizes readily available starting materials. acs.org
Ring ContractionReduction in the size of a larger ring (e.g., pyridine) to form a pyrrolidine.A modern skeletal editing strategy. osaka-u.ac.jpbohrium.com
From Cyclic PrecursorsModification of existing pyrrolidine-containing molecules like proline.Access to chiral pyrrolidines. mdpi.comresearchgate.netmdpi.com

Introduction of the Phenoxybenzyl Moiety

Once the pyrrolidine ring is formed, the 3-phenoxybenzyl group is typically introduced via an N-alkylation reaction. This involves reacting the secondary amine of the pyrrolidine ring with a suitable 3-phenoxybenzyl halide, most commonly 3-phenoxybenzyl bromide or chloride. actanaturae.ru The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

In some synthetic strategies for related compounds, the phenoxybenzyl moiety is incorporated at an earlier stage. For instance, in the synthesis of certain pyrethroid insecticides, 3-phenoxybenzyl alcohol is a key intermediate which is then esterified. nih.gov The synthesis of 3-phenoxybenzaldehyde, a precursor to the alcohol, is a critical step and can be achieved through methods like Ullmann coupling or Buchwald-Hartwig coupling. researchgate.net

The introduction of the phenoxybenzyl group can also be part of a multi-component reaction, where the pyrrolidine ring and the N-substituent are formed in a single step. researchgate.nettandfonline.com

Regioselectivity and Stereoselectivity Considerations in Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound, especially when multiple reactive sites or stereocenters are present.

Regioselectivity , the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a key consideration in pyrrolidine synthesis. rsc.orgorganic-chemistry.org In [3+2] cycloaddition reactions, the regioselectivity of the addition of the azomethine ylide to the dipolarophile determines the substitution pattern on the resulting pyrrolidine ring. researchgate.netbeilstein-journals.org DFT calculations have been employed to understand and predict the regioselectivity in such reactions, suggesting that it can be controlled by the distortion of the reactants. rsc.org

Stereoselectivity , the control of the spatial orientation of atoms, is crucial for producing a specific stereoisomer. Many synthetic methods for pyrrolidines, such as the [3+2] cycloaddition, are known for their high diastereoselectivity and enantioselectivity. researchgate.netpkusz.edu.cnrsc.org The use of chiral catalysts, auxiliaries, or starting materials like L-proline allows for the synthesis of enantiomerically pure pyrrolidine derivatives. mdpi.commdpi.com For instance, organocatalytic methods have shown excellent results in controlling the stereochemistry of pyrrolidine synthesis. pkusz.edu.cnrsc.org In some cases, the absolute configuration of the synthesized products has been confirmed by X-ray diffraction analysis. rsc.org

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and green chemistry protocols for the synthesis of pyrrolidine derivatives.

Exploration of Organocatalytic Methods for Analogues

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netmdpi.com Organocatalytic methods have been successfully applied to the synthesis of highly substituted and chiral pyrrolidine analogues. pkusz.edu.cnrsc.orgrsc.orgbohrium.com

Key features of organocatalytic approaches include:

Asymmetric Cascade Reactions : Organocatalysts can facilitate cascade reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures with high stereoselectivity. pkusz.edu.cnrsc.org

Bifunctional Catalysts : Catalysts that possess both acidic and basic functionalities can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. rsc.org Cinchona alkaloid-derived organocatalysts are a prominent example. pkusz.edu.cn

Enantioselective Synthesis : Organocatalysts are particularly effective in inducing enantioselectivity, allowing for the synthesis of specific stereoisomers of pyrrolidine derivatives. pkusz.edu.cnrsc.org

Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyrrolidine synthesis, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. bohrium.com

Examples of sustainable synthetic protocols include:

Use of Green Catalysts : β-cyclodextrin, a water-soluble supramolecular solid, has been used as a green and eco-benign catalyst for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones in a water-ethanol solvent medium. bohrium.com

Magnetic Nanocatalysts : L-proline functionalized magnetic nanorods have been developed as a reusable and diastereoselective catalyst for the synthesis of spiro-pyrrolidines. rsc.org These catalysts can be easily recovered using an external magnet. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials. researchgate.nettandfonline.com This approach reduces waste and simplifies purification procedures. researchgate.net

The following table summarizes some green chemistry approaches in pyrrolidine synthesis.

Approach Description Benefits References
Green CatalystsUtilizing non-toxic, renewable catalysts like β-cyclodextrin.Eco-friendly, often water-soluble. bohrium.com
Magnetic NanocatalystsUsing catalysts immobilized on magnetic nanoparticles.Easy recovery and reusability of the catalyst. rsc.org
Microwave-Assisted SynthesisEmploying microwave irradiation to heat the reaction mixture.Faster reactions, higher yields. mdpi.com
Multicomponent ReactionsCombining three or more reactants in a single step.Atom economy, reduced waste, simplified workup. researchgate.nettandfonline.com

Derivatization Strategies for Structural Modification

The this compound molecule offers several sites for chemical modification, allowing for the generation of a diverse library of analogues. These sites include the pyrrolidine nitrogen, the aromatic systems of the phenoxy and benzyl (B1604629) groups, and the pyrrolidine ring itself.

The nitrogen atom within the pyrrolidine ring of this compound is a tertiary amine. This structural feature dictates the types of functionalization possible at this position. Unlike secondary amines, it cannot undergo direct acylation or sulfonylation. However, its nucleophilic and basic character allows for other transformations.

Quaternization: The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and adds a new substituent to the nitrogen, fundamentally altering the molecule's physicochemical properties.

N-Oxide Formation: The tertiary amine can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation introduces a polar functional group, which can influence solubility and metabolic pathways.

N-Debenzylation for Further Functionalization: To enable a wider range of modifications, the phenoxybenzyl group can be cleaved from the pyrrolidine nitrogen. A common method for N-debenzylation is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This cleavage yields pyrrolidine as a secondary amine, which can then be subjected to a vast array of functionalization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with different alkyl halides to introduce new N-substituents. cymitquimica.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form new tertiary amines.

This debenzylation-refunctionalization sequence provides a versatile platform for creating diverse derivatives from a common intermediate.

Both the phenoxy and benzyl aromatic rings are amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. wikipedia.orgmasterorganicchemistry.com The position of the new substituent is directed by the existing groups on the rings. wikipedia.org

On the Phenoxy Ring: The ether oxygen is an activating, ortho, para-directing group. wikipedia.org Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atom. Due to steric hindrance from the rest of the molecule, substitution at the para position (position 4') is often favored.

On the Benzyl Ring: The ether linkage at position 3 is a deactivating, meta-directing group via induction but an activating, ortho, para-director via resonance. The methylene-pyrrolidine substituent at position 1 is a weakly activating, ortho, para-directing group. The combined effect typically directs incoming electrophiles to positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgpressbooks.pub This reaction is generally free from the poly-substitution issues that can affect alkylations. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. libretexts.orgpressbooks.pub This reaction is sometimes limited by carbocation rearrangements and potential for multiple alkylations. libretexts.org

The table below summarizes potential derivatization reactions on the aromatic rings.

Reaction Type Reagents Target Ring Anticipated Major Products (Positions)
BrominationBr₂, FeBr₃PhenoxySubstitution at C4' and C2'
BrominationBr₂, FeBr₃BenzylSubstitution at C2, C4, C6
NitrationHNO₃, H₂SO₄PhenoxySubstitution at C4' and C2'
NitrationHNO₃, H₂SO₄BenzylSubstitution at C2, C4, C6
AcylationCH₃COCl, AlCl₃PhenoxySubstitution at C4'
AcylationCH₃COCl, AlCl₃BenzylSubstitution at C4 and C6

The parent compound, this compound, is achiral. Chiral analogues can be synthesized by introducing one or more stereocenters, typically on the pyrrolidine ring. Several stereoselective strategies can be employed to achieve this. acs.orgnih.gov

From the Chiral Pool: A straightforward approach is to use enantiomerically pure starting materials. researchgate.net L-proline and D-proline, as well as their derivatives like 4-hydroxyproline, are readily available and serve as excellent precursors for synthesizing chiral pyrrolidines. thieme-connect.com For example, reduction of the carboxylic acid of N-(3-phenoxybenzyl)-L-proline would yield the corresponding prolinol derivative with a defined stereocenter at the C2 position.

Catalytic Asymmetric Synthesis: This is a powerful method for creating chiral molecules from achiral precursors. A prominent example is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, often catalyzed by a chiral metal complex (e.g., using silver or copper). nih.govorganic-chemistry.org This method can construct the pyrrolidine ring and control its stereochemistry simultaneously.

Substrate-Controlled Diastereoselective Synthesis: In this strategy, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For instance, a chiral precursor could undergo an intramolecular cyclization where the pre-existing chirality biases the formation of one diastereomer over another. acs.org

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, Oppolzer's camphorsultam can be used to direct cycloaddition reactions, yielding enantiomerically pure pyrrolidines after cleavage of the auxiliary. nih.gov

These methods allow for the synthesis of a wide range of stereoisomers, which is crucial for exploring structure-activity relationships in medicinal chemistry.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound can be achieved through several established routes. One of the most direct methods is the nucleophilic substitution reaction between pyrrolidine and a suitable 3-phenoxybenzyl electrophile, such as 3-phenoxybenzyl bromide.

The mechanism for this reaction is a bimolecular nucleophilic substitution (SN2).

Proposed SN2 Mechanism:

Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 3-phenoxybenzyl bromide. This attack occurs from the side opposite to the leaving group (the bromide ion).

Transition State: A trigonal bipyramidal transition state is formed, where a partial bond exists between the nitrogen and the benzylic carbon, and the carbon-bromine bond is partially broken.

Inversion and Product Formation: The carbon-bromine bond breaks completely, with the bromide ion departing as the leaving group. A new carbon-nitrogen bond is fully formed, resulting in the protonated product, 1-(3-phenoxybenzyl)pyrrolidin-1-ium bromide.

Deprotonation: A second equivalent of pyrrolidine (or another base present in the reaction mixture) acts as a Brønsted-Lowry base, abstracting the proton from the nitrogen atom to yield the final, neutral product, this compound, and pyrrolidinium (B1226570) bromide as a salt byproduct.

An alternative synthetic approach involves the iridium-catalyzed reductive amination of a diketone with an aniline, which proceeds through the formation of a C=N intermediate followed by reduction. mdpi.comnih.gov Another method is the copper-catalyzed intramolecular C-H amination, which involves a proposed Cu(I)/Cu(II) catalytic cycle. nih.govacs.org However, for the specific synthesis of the title compound, the SN2 pathway represents a highly plausible and efficient route.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Mechanistic and Metabolite Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-(3-phenoxybenzyl)pyrrolidine and the elucidation of its metabolic fate. scispace.comrsc.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

In mechanistic studies, HRMS can be used to identify transient intermediates and final products of chemical reactions, thereby providing insights into reaction pathways. For instance, in studies of novel psychoactive substances, HRMS is favored for its sensitivity and selectivity in identifying a broad range of analytes in complex matrices. scispace.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented by collision-induced dissociation (CID), offer a roadmap to the molecule's structure. rsc.org

Metabolite identification is another key application of HRMS. mdpi.combhsai.orgmdpi.com When this compound is introduced into a biological system, it can undergo various metabolic transformations. Pyrethroid insecticides, which share the phenoxybenzyl moiety, are known to be metabolized via oxidation and hydrolysis. nih.gov The primary metabolites of the phenoxybenzyl group are often 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid. nih.gov HRMS, often coupled with liquid chromatography (LC), can detect and identify these metabolites in biological samples like plasma and urine, even at very low concentrations. nih.gov The accurate mass measurements help in proposing the chemical formulas of the metabolites, and their MS/MS fragmentation patterns help to pinpoint the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. mdpi.com

Table 1: Illustrative HRMS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion Elemental Composition Calculated Mass (m/z) Observed Mass (m/z) Mass Accuracy (ppm)
268.1696 [M+H]⁺[C₁₇H₂₁NO + H]⁺C₁₇H₂₂NO268.1696268.1692-1.5
268.1696 [M+H]⁺[C₁₀H₁₂O]⁺C₁₀H₁₂O183.0805183.0801-2.2
268.1696 [M+H]⁺[C₇H₈N]⁺C₇H₈N94.080894.0805-3.2
268.1696 [M+H]⁺[C₆H₅O]⁺C₆H₅O93.033593.0332-3.2

This table is for illustrative purposes and shows hypothetical data based on the principles of HRMS.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and conformation of this compound in solution. google.comebsco.com Advanced NMR methods provide information not only on the basic carbon-hydrogen framework but also on the spatial arrangement of atoms and the dynamics of the molecule. mdpi.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially for the complex aromatic regions. huji.ac.ilnih.govoxinst.comlibretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the pyrrolidine (B122466) ring and the benzyl (B1604629) and phenoxy groups. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the pyrrolidine ring to the phenoxybenzyl moiety. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This technique is crucial for determining the preferred conformation and the relative orientation of the different parts of the molecule. huji.ac.il

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical) Key HMBC Correlations (¹H → ¹³C, hypothetical) Key NOESY Correlations (¹H ↔ ¹H, hypothetical)
Pyrrolidine N-CH₂3.65 (t)54.2C(benzyl), C(pyrrolidine α)H(benzyl), H(pyrrolidine α)
Pyrrolidine α-CH₂2.55 (m)23.5C(pyrrolidine N-CH₂), C(pyrrolidine β)H(pyrrolidine N-CH₂), H(pyrrolidine β)
Pyrrolidine β-CH₂1.80 (m)28.7C(pyrrolidine α)H(pyrrolidine α)
Benzyl CH₂4.10 (s)60.8C(phenoxybenzyl C1), C(pyrrolidine N-CH₂)H(phenoxybenzyl H2), H(pyrrolidine N-CH₂)
Phenoxybenzyl C1-140.1--
Phenoxybenzyl H27.15 (d)121.5C(benzyl CH₂), C(phenoxybenzyl C4)H(benzyl CH₂), H(phenoxybenzyl H6)
Phenoxy C1'-157.3--
Phenoxy H2'/H6'7.05 (d)119.0C(phenoxy C4')H(phenoxy H3'/H5')

This table is for illustrative purposes and shows hypothetical data based on the principles of 2D NMR.

Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of this compound, such as the rotation around the various single bonds (e.g., the benzyl-nitrogen bond or the ether linkage). copernicus.orgmontana.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. montana.edu Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the rates of conformational exchange. researchgate.netbeilstein-journals.orgfrontiersin.org For example, studies on N-benzoyl pyrrolidine derivatives have used variable-temperature NMR to determine the rotational barriers around the amide C-N bond. researchgate.net

X-ray Crystallography of Co-crystals or Complexed Forms

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging, forming co-crystals or complexes with other molecules can facilitate crystallization. researchgate.net

A successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. nih.gov This would allow for the direct visualization of the puckering of the pyrrolidine ring, the orientation of the phenoxybenzyl group relative to the pyrrolidine, and any intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal packing. nih.gov This information is invaluable for understanding how the molecule might interact with biological targets and for validating computational models of its structure. researchgate.net

Circular Dichroism Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mit.edunih.gov While this compound itself is not chiral, the introduction of a substituent on the pyrrolidine ring could create a chiral center, leading to enantiomeric forms. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of its chromophores (light-absorbing groups), such as the phenyl rings in this case. photophysics.comresearchgate.net

For chiral analogues of this compound, CD spectroscopy could be used to:

Confirm the presence of chirality and distinguish between enantiomers.

Provide information about the secondary structure and folding of the molecule in solution. nih.gov

Monitor conformational changes upon interaction with other molecules, such as proteins or DNA. nih.govnih.govelifesciences.org

The CD spectrum would serve as a unique fingerprint for a particular enantiomer and its conformation. photophysics.com

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mpg.de These techniques are complementary and can be used to identify the functional groups present in this compound and to probe its molecular structure and intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. It is particularly useful for identifying polar functional groups. For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic and aliphatic parts, the C-N stretching of the tertiary amine, and the C-O-C stretching of the ether linkage. nepjol.infovulcanchem.com

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the molecule. researchgate.net

By comparing the experimental vibrational spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netnepjol.info This can help to confirm the molecular structure and provide insights into the strength of intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. nepjol.info

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 1-(3-phenoxybenzyl)pyrrolidine. These methods provide insights into the molecule's electronic structure, which dictates its reactivity and interaction with biological targets. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and identifies regions that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will orient itself within a receptor's binding site and which atoms are likely to participate in electrostatic interactions or hydrogen bonding. Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to study charge delocalization within the molecule.

Molecular Dynamics Simulations for Conformational Space and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and its analogs behave in a biological context. openmedicinalchemistryjournal.comcore.ac.uk By simulating the atomic motions over time, MD can explore the molecule's conformational flexibility and its interactions with target proteins. openmedicinalchemistryjournal.comcore.ac.uk These simulations have been instrumental in understanding the binding of related pyrrolidine (B122466) derivatives to enzymes like the enoyl-ACP reductase from Mycobacterium tuberculosis. openmedicinalchemistryjournal.com

MD simulations can assess the stability of binding poses predicted by molecular docking and identify the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They also shed light on how the ligand influences the protein's own dynamics.

Molecular Docking Studies for Putative Binding Modes and Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a target protein. openmedicinalchemistryjournal.comnih.govtandfonline.comresearchgate.net For compounds structurally related to this compound, docking studies have been crucial in understanding their binding modes. For example, the Surflex-Docking method was used to investigate the binding of pyrrolidine derivatives to the active site of enoyl ACP reductase, a key enzyme in Mycobacterium tuberculosis. openmedicinalchemistryjournal.com These studies can reveal specific interactions, such as hydrogen bonds with amino acid residues like MET98 and TYR158, and with co-factors like NAD+. openmedicinalchemistryjournal.com

The insights from molecular docking are vital for the structure-based design of new, more potent inhibitors. By visualizing how a molecule fits into a binding pocket, chemists can make informed decisions about which modifications are likely to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.com

QSAR models can be broadly categorized as ligand-based or structure-based. Ligand-based models are developed using the structural features and biological activities of a set of molecules. In contrast, structure-based QSAR models also incorporate information about the 3D structure of the biological target and the interactions between the ligands and the target.

A key aspect of QSAR is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. By identifying which descriptors correlate with biological activity, a predictive model can be built.

Pharmacophore elucidation is another important component. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. This information is invaluable for designing new molecules with the desired activity.

In Silico ADMET Prediction and Physicochemical Property Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. openmedicinalchemistryjournal.comtandfonline.com

Computational tools can predict a range of physicochemical properties that influence a compound's ADMET profile, including:

LogP: A measure of lipophilicity, which affects absorption and distribution.

Aqueous Solubility: Crucial for absorption and formulation.

Polar Surface Area (PSA): Related to a molecule's ability to cross cell membranes.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

These in silico predictions, while not a substitute for experimental testing, are a critical part of the modern drug discovery process, enabling a more efficient and targeted approach to developing new therapeutic agents.

Pharmacological Investigations: Mechanism Oriented, in Vitro, and Pre Clinical Studies

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing a compound's pharmacological activity often involves screening it against a wide array of biological targets to determine its binding affinity and selectivity. This provides a broad overview of its potential biological effects.

A thorough search of scientific literature did not yield specific data on the in vitro receptor binding affinity of 1-(3-phenoxybenzyl)pyrrolidine against a panel of neurotransmitter receptors, such as G-protein coupled receptors (GPCRs) or ion channels. While the pyrrolidine (B122466) nucleus is a common scaffold in compounds targeting the central nervous system, specific binding data for this particular compound remains uncharacterized in publicly available research. Studies on related compounds with a pyrrolidine core have shown affinity for various receptors, including serotonin (B10506) (5-HT) receptors, but direct evidence for this compound is absent nih.gov.

Investigations into the enzyme inhibitory potential of this compound are not extensively documented in the scientific literature. While derivatives and structurally related molecules have been assessed for their effects on enzymes like cyclooxygenases, specific inhibitory concentrations (IC50) and kinetic parameters for this compound itself are not available. The pyrrolidine scaffold is a key feature in many enzyme inhibitors, highlighting the potential for this class of compounds to interact with various enzymatic targets d-nb.info.

The interaction of this compound with neurotransmitter transporters is a critical area of pharmacological investigation, given the structural similarities to other psychoactive compounds. However, specific in vitro studies detailing the inhibitory activity (IC50) or substrate potential of this compound at key transporters such as the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) are not found in the reviewed literature. General studies on pyrrolidine derivatives have shown interactions with these transporters, but compound-specific data is required for a definitive profile nih.gov. The evaluation of interactions with drug transporters is a key component of modern drug development to predict potential drug-drug interactions nih.gov.

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes beyond direct target binding is crucial for a complete pharmacological picture. This involves studying its impact on intracellular signaling pathways and gene expression.

There is no available scientific data from in vitro studies, such as second messenger assays, that elucidates the effects of this compound on specific signal transduction pathways. Such analyses are essential to connect receptor or enzyme interaction to a functional cellular response researchgate.net.

Reporter gene assays are a valuable tool for determining if a compound can modulate the activity of specific transcription factors and their corresponding signaling pathways thermofisher.com. A review of the scientific literature found no studies that have utilized reporter gene assays to investigate the potential of this compound to modulate gene expression. While metabolites of structurally related compounds, like 3-phenoxybenzoic acid from certain pyrethroids, have been tested in such assays for activity on nuclear receptors, this data is not directly applicable to this compound researchgate.net.

Cellular Uptake and Subcellular Localization Studies

The entry of a compound into a cell and its subsequent distribution within subcellular compartments are critical determinants of its biological activity and mechanism of action. While direct experimental studies on the cellular uptake and subcellular localization of this compound are not extensively documented in publicly available literature, its likely behavior can be inferred from its physicochemical properties and studies on structurally related molecules.

The ability of a small molecule to cross the cell membrane is governed by factors such as lipophilicity, size, charge, and the capacity for hydrogen bonding. The this compound structure, combining a lipophilic phenoxybenzyl group with a polar pyrrolidine ring, suggests it possesses amphiphilic characteristics. This balance is crucial for passive diffusion across the lipid bilayer of the cell membrane, a common entry mechanism for many therapeutic agents. The apparent permeability coefficient (Papp), a measure of a drug's ability to permeate a membrane, is a key parameter often evaluated in vitro using models like the Caco-2 cell permeability assay. mdpi.com For compounds to be readily absorbed, a moderate to high cell permeability is generally required. u-tokyo.ac.jp

Once inside the cell, the subcellular destination of a molecule is influenced by its structural features. The uptake process can be an active, energy-dependent process involving endocytosis, which can be further categorized into pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. nih.govbeilstein-journals.org The specific pathway utilized can be determined by the molecule's size, shape, and surface characteristics, and it dictates the initial destination of the compound within intracellular vesicles. For instance, two- and three-branched triphenylamine (B166846) compounds, which also possess aromatic moieties, are taken up via distinct clathrin-dependent or caveolae-dependent pathways, leading to preferential targeting of mitochondria or late endosomes, respectively.

For compounds containing phenoxybenzyl moieties, research suggests that their localization within specific organelles can significantly influence their biological effects. For example, localization in mitochondria can impact cellular energy metabolism and the initiation of apoptosis. The enzymes responsible for the metabolism of pyrethroids, which share the phenoxybenzyl group, have been identified as intracellular, indicating the compound must enter the cell to be biotransformed. nih.gov Given these principles, it is plausible that this compound enters cells via passive diffusion and/or endocytic pathways, with its ultimate subcellular distribution being influenced by the specific cellular environment and its affinity for various organelles.

Structure-Activity Relationship (SAR) Elucidation for Molecular Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. For molecules based on the this compound scaffold, modifications to both the pyrrolidine ring and the phenoxybenzyl moiety have been shown to be critical for modulating biological activity.

The pyrrolidine ring is a versatile scaffold in drug discovery due to its distinctive physicochemical properties and its ability to be readily functionalized. tandfonline.comresearchgate.net The structural investigation of pyrrolidine-based molecules has shown that substitutions, particularly at the N1, 3rd, and 5th positions, provide significant opportunities for optimizing biological activity and enhancing target-specific interactions. researchgate.net

In the context of N-benzylpyrrolidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrrolidine ring are crucial. For example, in a series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, replacing a morpholine (B109124) substituent with a pyrrolidine ring resulted in a nearly four-fold increase in potency. researchgate.net Further exploration showed that hydroxylation at the 3-position of the pyrrolidine ring maintained this high potency while significantly decreasing the compound's lipophilicity, a desirable feature for improving drug-like properties. researchgate.net Similarly, in the development of sphingosine (B13886) kinase inhibitors, alterations to the pyrrolidine scaffold were explored, demonstrating that the 2-(hydroxymethyl)pyrrolidine head group was essential for inhibitory activity. researchgate.net

The following table summarizes SAR findings for various pyrrolidine derivatives, illustrating the impact of substitutions on biological activity.

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity

Parent Scaffold Substitution on Pyrrolidine Ring Target Observed Impact on Activity Reference
Pyrimidine-4-carboxamide Replacement of morpholine with pyrrolidine NAPE-PLD ~4-fold increase in potency researchgate.net
Pyrimidine-4-carboxamide (S)-3-hydroxypyrrolidine NAPE-PLD 10-fold increase in activity compared to the initial hit; maintained potency of unsubstituted pyrrolidine with lower lipophilicity researchgate.net
2-(hydroxymethyl)pyrrolidine Various lipophilic N-substituents SphK1/SphK2 The 2-(hydroxymethyl)pyrrolidine head group was found to be critical for preserving inhibitory activity against SphK1. researchgate.net
N-benzylpyrrolidine Electron-withdrawing groups (EWGs) vs. Electron-donating groups (EDGs) at the terminal phenyl moiety Acetylcholinesterase (AChE), BACE-1 Compounds with EWGs showed excellent inhibitory potential compared to those with EDGs. researchgate.net
Imidazopyridine Pyrrolidine at the benzylic position c-KIT Kinase The pyrrolidine position was identified as a site of high metabolism, indicating a key point for interaction and modification. nih.gov

These studies collectively highlight that the pyrrolidine ring is not merely a linker but an active pharmacophoric element. Its conformation and the spatial orientation of its substituents can profoundly influence how a molecule binds to its biological target. tandfonline.com

The phenoxybenzyl moiety is a common structural feature in various biologically active compounds, including synthetic pyrethroid insecticides and kinase inhibitors. nih.gov Modifications to this part of the molecule can significantly alter its binding affinity, selectivity, and metabolic stability.

SAR studies on compounds containing a phenoxybenzyl group or similar bi-aryl ether systems demonstrate the sensitivity of molecular interactions to structural changes in this region. For instance, in a series of small molecule agonists for the CCR1 chemokine receptor, a variant containing a methoxy (B1213986) group on the phenoxybenzyl moiety displayed approximately 10-fold lower potency than a similar compound with a chloride group at the same position. This indicates that both electronic and steric factors on the phenoxybenzyl group play a direct role in the interaction with the receptor.

Furthermore, the metabolism of compounds containing this moiety often involves hydroxylation at various positions on the aromatic rings. who.int For example, 2'-hydroxylation and 4'-hydroxylation of the phenoxy group are common metabolic pathways for fenvalerate (B1672596). who.int While this relates to metabolism rather than direct target interaction, it underscores that these positions are accessible to enzymes and, by extension, could be key interaction points within a receptor binding pocket. Strategic modification at these sites, for example by introducing a blocking group like fluorine, is a common medicinal chemistry strategy to improve metabolic stability and modulate activity. semanticscholar.org

The table below provides examples of how modifications to the phenoxybenzyl or related phenyl moieties affect biological outcomes.

Table 2: Influence of Phenoxybenzyl/Phenyl Moiety Modifications on Activity

Parent Scaffold Modification of Phenoxybenzyl/Phenyl Moiety Target Observed Impact Reference
Piperidin-4-ol derivative Methoxy group instead of a chloride group on the phenoxybenzyl moiety CCR1 ~10-fold decrease in agonist potency
Pyrimidine-based derivatives Substitution of a thiophene (B33073) ring with an unsubstituted phenyl moiety Anticonvulsant Activity Did not improve pharmacological activity, indicating the specific nature of the aromatic system is important.
Imidazole derivatives Addition of a 3-fluorophenylsulfonamide Melanoma cell line ~8-fold increase in activity compared to the standard, Staurosporine. semanticscholar.org
Pyrethroids Presence or absence of an α-cyano group on the benzyl (B1604629) portion Voltage-Sensitive Sodium Channels Differentiates between Type I and Type II pyrethroids, which have distinct toxicological profiles and mechanisms of action. nih.gov

These findings confirm that the phenoxybenzyl moiety is a critical component for molecular recognition. Altering its electronic properties, hydrophobicity, and steric profile through substitution is a key strategy for optimizing the pharmacological profile of lead compounds.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic fate of a drug candidate is a critical aspect of its development, influencing its half-life, exposure, and potential for toxicity. In vitro methods, particularly using liver subcellular fractions, are essential for predicting in vivo metabolism.

The biotransformation of xenobiotics is primarily carried out by enzymes located in the liver. In vitro metabolic stability assays commonly use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP450) enzymes, or hepatocytes. These assays measure the rate at which a parent compound is metabolized, typically reported as intrinsic clearance (CLint) and half-life (t1/2).

For compounds containing a pyrrolidine ring and a benzyl group, these structural features are known to be susceptible to metabolism. Studies on imidazopyridine derivatives have identified both the pyrrolidine and benzylic positions as liable to high rates of metabolism in microsomal stability assays. nih.gov The metabolic reactions are often oxidative, mediated by CYP450 enzymes.

The phenoxybenzyl moiety, present in pyrethroid insecticides, also undergoes significant enzymatic biotransformation. Studies using subcellular fractions of liver have shown that this metabolism is primarily located in the microsomes. who.int The degradation of fenvalerate, which contains a 3-phenoxybenzyl group, is an enzymatic reaction, with the responsible enzymes identified as being intracellular. nih.gov Common metabolic reactions include oxidation and hydrolysis of the ester linkage, if present.

Identifying the specific chemical structures of metabolites is crucial for understanding clearance pathways and identifying potentially reactive or toxic products. For compounds featuring the this compound scaffold, likely metabolic pathways include oxidation of the pyrrolidine ring and metabolism of the phenoxybenzyl group.

Oxidative pathways for pyrrolidine moieties can include δ-oxidation, leading to a ring-opening to an aminoaldehyde intermediate. This has been observed in the metabolism of daclatasvir. For the phenoxybenzyl portion, metabolism is well-characterized. The primary metabolites of pyrethroids like fenvalerate arise from the cleavage of the central ester bond (if present), followed by oxidation. This typically yields 3-phenoxybenzoic acid (3-PBA) and 3-phenoxybenzyl alcohol (3-PBalc). who.int Further metabolism can occur, such as hydroxylation of the aromatic rings (e.g., at the 4'-position of the phenoxy group). who.int

A proposed degradation pathway for fenvalerate by the bacterium Citrobacter freundii CD-9 identified several downstream metabolites, including 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, which were further degraded. nih.gov

The following table lists potential metabolites of this compound based on known metabolic pathways for its constituent moieties.

Table 3: Potential In Vitro Metabolites of this compound and Related Structures

Metabolite Metabolic Reaction Structural Moiety Involved Reference
1-(3-phenoxybenzyl)pyrrolidin-2-one Oxidation (Lactam formation) Pyrrolidine Ring Inferred from general pyrrolidine metabolism
Pyrrolidine Ring-Opened Aminoaldehyde δ-Oxidation Pyrrolidine Ring
3-Phenoxybenzyl alcohol Hydroxylation/Cleavage Phenoxybenzyl nih.govwho.int
3-Phenoxybenzoic acid Oxidation of alcohol/aldehyde Phenoxybenzyl nih.govwho.int
3-(4'-Hydroxyphenoxy)benzyl alcohol Aromatic Hydroxylation Phenoxybenzyl who.int
Hydroxylated Pyrrolidine Derivatives Aliphatic Hydroxylation Pyrrolidine Ring nih.gov

Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a gold standard for the quantification of small molecules in complex mixtures due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by MS/MS. For a compound like 1-(3-phenoxybenzyl)pyrrolidine, which contains both a pyrrolidine (B122466) ring and a phenoxybenzyl group, HPLC-MS/MS is ideally suited for its analysis in various research applications. mdpi.comnih.gov

A primary application of HPLC-MS/MS is the accurate measurement of this compound in complex biological matrices, which are replete with potentially interfering substances like salts, proteins, and lipids. nih.govmdpi.com The development of a robust method begins with an efficient sample preparation strategy to isolate the analyte and remove matrix components that can cause ion suppression or enhancement. nih.gov Common approaches include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govscispace.com

Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18), where the mobile phase composition (often a mixture of water and acetonitrile or methanol with additives like formic acid) is optimized to achieve a sharp peak shape and adequate retention time for the analyte. sielc.commdpi.com

For detection, a triple quadrupole mass spectrometer is commonly operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This high specificity minimizes interference from other compounds in the matrix. Method validation is performed to determine key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 1: Representative HPLC-MS/MS Method Parameters for Quantification of this compound in Cell Culture Media
ParameterSuggested Condition/Value
Sample Preparation Protein precipitation with 3 volumes of cold acetonitrile
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transition (MRM) Precursor Ion (Q1): m/z 254.1 -> Product Ion (Q3): m/z 157.1 (phenoxybenzyl fragment)
Limit of Quantification (LOQ) ~0.5 ng/mL
Recovery 95 - 105%

Since this compound possesses a chiral center at the point of attachment of the phenoxybenzyl group to the pyrrolidine ring, it can exist as two enantiomers. These stereoisomers may exhibit different biological activities, making the assessment of enantiomeric purity crucial. nih.gov Chiral HPLC is the most effective method for separating and quantifying enantiomers. phenomenex.comphenomenex.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.govphenomenex.com Method development involves screening different chiral columns and optimizing the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, to achieve baseline separation. shimadzu.com The resolution (Rs) between the two enantiomeric peaks is a critical parameter, with a value ≥1.5 indicating complete separation.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment
ParameterSuggested Condition/Value
HPLC Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) ~8.5 min
Retention Time (S-enantiomer) ~9.8 min
Resolution (Rs) >1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for identifying its potential volatile metabolites or for analyzing the compound after chemical derivatization. nih.gov Derivatization, such as acylation, can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI causes predictable fragmentation of the molecule, generating a unique mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries. hmdb.ca This technique is highly valuable in metabolic studies to identify products of biotransformation, such as hydroxylation or ring-opening of the pyrrolidine moiety.

Table 3: Hypothetical GC-MS Parameters for the Analysis of a Derivatized Metabolite
ParameterSuggested Condition/Value
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 550 amu
Characteristic Fragment Ions Dependent on the specific metabolite structure and derivative

Spectrophotometric and Fluorometric Assays for In Vitro Activity Measurements

For high-throughput screening and fundamental mechanistic studies, spectrophotometric and fluorometric assays provide a convenient means to measure the in vitro activity of this compound, particularly as an enzyme inhibitor. creative-enzymes.comthermofisher.com These assays rely on monitoring changes in absorbance or fluorescence to determine the rate of an enzymatic reaction. wikipedia.orgbitesizebio.com

A spectrophotometric assay can be designed where the activity of a target enzyme results in a product that absorbs light at a specific wavelength. ksu.edu.sa The rate of the reaction can be followed by measuring the increase in absorbance over time. The inhibitory effect of this compound would be quantified by the reduction in this rate. bitesizebio.com

Fluorometric assays operate on a similar principle but offer greater sensitivity. nih.gov In this case, the enzyme reaction either consumes a fluorescent substrate or generates a fluorescent product. The high sensitivity of fluorescence detection allows for the use of lower concentrations of both the enzyme and the test compound, which is advantageous in early-stage research. The choice between these methods depends on the specific enzyme system and the availability of suitable chromogenic or fluorogenic substrates.

Table 4: Example Data from a Spectrophotometric Enzyme Inhibition Assay
This compound Conc. (µM)Reaction Rate (Absorbance units/min)% Inhibition
0 (Control)0.1500
10.12516.7
50.08046.7
100.05563.3
250.02583.3
500.01093.3

Electrophoretic Techniques for Purity and Interaction Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size and charge in an electric field. study.comwikipedia.org For this compound, which is a basic compound and will be positively charged at low pH, CE can be an excellent tool for purity assessment. nih.gov It can rapidly separate the main compound from charged impurities with very high efficiency, providing an orthogonal method to HPLC for quality control. researchgate.netlibretexts.org

Furthermore, CE can be adapted for interaction studies. Affinity Capillary Electrophoresis (ACE) is a technique used to study the binding between a small molecule (the ligand) and a larger target molecule (e.g., a protein or receptor). In an ACE experiment, the target protein is included in the running buffer. The binding of this compound to the protein causes a shift in its electrophoretic mobility. By measuring the change in mobility at different concentrations of the target protein, one can determine the binding affinity (dissociation constant, Kd), providing valuable quantitative data on molecular interactions. nih.gov

Table 5: Representative Capillary Electrophoresis Method for Purity Analysis
ParameterSuggested Condition/Value
Capillary Fused Silica (50 µm i.d., 50 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm
Migration Time (Main Peak) ~6.2 min

Emerging Research Avenues and Future Directions

1-(3-Phenoxybenzyl)pyrrolidine as a Probe for Biological Systems

Currently, there is no specific information in the reviewed literature detailing the use of this compound as a biological probe. However, the development of chemical probes is a rapidly advancing area of chemical biology. These tools are crucial for understanding the function of proteins and cellular processes. The general strategy involves modifying a core scaffold, in this case, the this compound core, with reporter groups such as fluorescent tags or biotin (B1667282).

Future research could explore the potential of this compound as a starting point for developing such probes. By introducing functional groups onto the phenoxy, benzyl (B1604629), or pyrrolidine (B122466) rings, it may be possible to create derivatives that can be labeled and used to investigate specific biological targets. The success of such endeavors would depend on identifying a biological target with which the this compound scaffold has a specific interaction.

Potential as a Building Block in Complex Molecular Architectures

The true potential of this compound likely lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for diverse substitutions and the creation of chiral centers. nih.govunipa.it

The this compound structure offers several points for chemical modification:

The Pyrrolidine Ring: The nitrogen atom can be further functionalized, and the carbon atoms of the ring can be substituted to introduce additional chemical diversity.

The Benzyl Group: The aromatic ring of the benzyl moiety can undergo electrophilic substitution to add various functional groups.

The Phenoxy Group: Similar to the benzyl group, the phenoxy ring provides another site for modification.

This multi-faceted reactivity makes this compound an attractive starting material for creating libraries of compounds for drug discovery programs. For instance, a related class of compounds, 3-(phenoxy-phenyl-methyl)-pyrrolidines, has been investigated as potent norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov This suggests that the broader phenoxy-benzyl-pyrrolidine scaffold has potential for CNS-related therapeutic applications.

MoietyPotential ModificationsPotential Applications
Pyrrolidine RingN-alkylation, C-substitutionIntroduction of chiral centers, modulation of solubility and basicity
Benzyl GroupAromatic substitution (e.g., halogenation, nitration)Altering electronic properties, creating new binding interactions
Phenoxy GroupAromatic substitution (e.g., hydroxylation, alkylation)Modifying lipophilicity, introducing hydrogen bonding capabilities

Integration with Advanced Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. While there is no direct evidence of this compound being used in HTS campaigns, its potential as a building block makes it relevant to this field.

The synthesis of a library of derivatives based on the this compound scaffold would be a logical step towards its integration with HTS. By systematically modifying the core structure, a diverse collection of molecules could be generated and screened for activity against a wide range of biological targets. The data from such screens could then be used to build structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Development of Targeted Chemical Probes for Biological Research

Building upon its potential as a versatile scaffold, this compound could serve as a foundational structure for the development of targeted chemical probes. This process would involve:

Identification of a Biological Target: The first step would be to identify a protein or other biological molecule with which a derivative of this compound interacts.

Affinity and Selectivity Optimization: Through medicinal chemistry efforts, the initial "hit" compound would be modified to improve its binding affinity and selectivity for the target.

Probe Functionalization: Once a potent and selective ligand is developed, it can be functionalized with a reporter tag (e.g., a fluorophore, a biotin tag, or a photo-crosslinker) to create a chemical probe.

Such probes would be invaluable tools for studying the biological role of the target protein in its native cellular environment. They could be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry.

Conclusion and Outlook

Synthesis of Key Research Findings and Their Contributions

Research into heterocyclic compounds has identified the pyrrolidine (B122466) ring as a cornerstone in the development of pharmacologically active molecules. frontiersin.org The five-membered nitrogenous ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govresearchgate.net This structural feature contributes significantly to the stereochemistry and biological activity of molecules containing it. nih.gov

Concurrently, the 3-phenoxybenzyl moiety is a well-established component in the field of agrochemicals, particularly as a key structural element in many synthetic pyrethroid insecticides known for their potent insecticidal and acaricidal effects. ccspublishing.org.cnresearchgate.netcdc.gov The fusion of a pyrrolidine ring with various aromatic systems has yielded a diverse array of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory. frontiersin.orgekb.eg

While direct research on 1-(3-phenoxybenzyl)pyrrolidine is limited, studies on its analogues provide valuable insights. For instance, derivatives incorporating a methyl-substituted pyrrolidine ring linked to a phenoxypropyl-phenyl group have been synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists, indicating potential applications in treating neurological conditions. nih.gov The continuous exploration of novel pyrrolidine derivatives, such as 2,3-pyrrolidinediones and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, has led to the identification of new agents with anti-biofilm, antiseizure, and antinociceptive properties. nih.govmdpi.com

The primary contribution of this body of research is the establishment of the pyrrolidine scaffold as a "privileged structure" in medicinal chemistry and drug discovery. The combination of this versatile heterocycle with the biologically significant 3-phenoxybenzyl group in the target compound, this compound, presents a compelling case for its potential to exhibit novel biological activities warranting further investigation.

Identification of Remaining Knowledge Gaps and Unexplored Research Opportunities

A significant knowledge gap exists specifically for the compound this compound. The scientific literature lacks comprehensive studies detailing its synthesis, full spectroscopic characterization (such as NMR and mass spectrometry), and fundamental physicochemical properties.

The biological activity profile of this compound is largely uncharacterized. Although the structural components—the pyrrolidine ring and the 3-phenoxybenzyl group—are associated with distinct pharmacological and insecticidal activities, no systematic screening of the combined molecule has been reported. Consequently, its potential efficacy in areas such as pest control, oncology, or infectious disease remains speculative. frontiersin.orgccspublishing.org.cnnih.gov Furthermore, should any biological activity be identified, its underlying mechanism of action at the molecular level is entirely unknown.

These gaps present several unexplored research opportunities:

Synthesis and Characterization: A primary opportunity lies in the development and optimization of a robust synthetic pathway for this compound, followed by its complete chemical and physical characterization.

Broad Biological Screening: A comprehensive evaluation of the compound's biological activity is a crucial next step. This could involve a wide range of assays to test for insecticidal, acaricidal, antifungal, antibacterial, anticancer, and neuroactive properties. ccspublishing.org.cnnih.govnih.gov

Computational and In Vitro Studies: There is an opportunity to use computational modeling to predict potential biological targets. These predictions can then guide targeted in vitro assays to explore its interactions with specific enzymes or receptors. nih.govmdpi.com

Future Research Trajectories for this compound and its Analogues

Future research efforts for this compound and its derivatives should be systematic and multi-faceted, focusing on unlocking their potential therapeutic or agrochemical applications.

Synthesis and Analog Development: The foremost trajectory is the establishment of an efficient and scalable synthetic route to this compound. organic-chemistry.orgresearchgate.net Following this, the synthesis of a diverse library of analogues is essential. Strategic structural modifications could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) onto the phenoxy and benzyl (B1604629) rings to modulate electronic properties and lipophilicity. nih.gov

Pyrrolidine Ring Modification: Altering the pyrrolidine ring by introducing substituents to create chiral centers, which can have a profound impact on biological specificity and potency. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of the synthesized analogues is critical. This will help identify the key structural motifs required for biological activity and guide the rational design of more potent and selective compounds. nih.gov By correlating structural changes with changes in efficacy, researchers can optimize the lead molecule.

Mechanistic and Target Identification Studies: For any analogues that demonstrate significant biological activity, in-depth mechanistic studies will be necessary to elucidate their mode of action. mdpi.com This involves identifying the specific molecular target (e.g., an enzyme, receptor, or ion channel) and characterizing the binding interactions.

Exploration of Novel Applications: Given the vast chemical space and diverse biological activities associated with pyrrolidine-containing molecules, future research should not be confined to a single potential application. Screening programs should assess the potential of this compound analogues across a broad spectrum of therapeutic areas, including central nervous system disorders, metabolic diseases, and oncology, in addition to their potential as novel pesticides. frontiersin.orgnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-phenoxybenzyl)pyrrolidine, and how can reaction parameters be optimized?

A typical approach involves nucleophilic substitution or reductive amination. For example, in analogous pyrrolidine derivatives, heating a mixture of aldehyde precursors with amines (e.g., pyrrolidine) in polar aprotic solvents like DMF at 150°C, followed by extraction and purification, yields target compounds (93% yield reported in similar syntheses). Optimization may involve adjusting stoichiometry, solvent choice (DMF vs. ethanol), or microwave-assisted heating to reduce reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Key signals include aromatic protons (δ 6.75–7.61 ppm for substituted benzene), pyrrolidine methylene protons (δ 1.96–3.30 ppm), and benzyl linkages (δ ~3.30–3.33 ppm). Splitting patterns help confirm substitution positions .
  • IR Spectroscopy : Peaks near 1650–1750 cm⁻¹ indicate carbonyl or aromatic C=C stretching, while N-H stretches (if present) appear at ~3300 cm⁻¹ .
  • Elemental Analysis : Validate molecular formula (e.g., %N calculated vs. observed) .

Q. What safety and regulatory considerations apply to pyrrolidine derivatives with structural similarities to controlled substances?

Pyrrolidine analogs of phencyclidine (e.g., PHP, TCPy) are Schedule I controlled substances in multiple jurisdictions. Researchers must verify the legal status of this compound, implement fume hoods for synthesis, and adhere to hazardous material disposal protocols. Institutional approvals are required for handling psychoactive analogs .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can optimize molecular geometry, predict NMR chemical shifts, and estimate binding affinities to biological targets. Tools like Gaussian or ORCA, combined with PubChem data (InChIKey, SMILES), enable property prediction (e.g., logP for solubility) .

Q. What strategies resolve contradictions in synthetic yields or analytical data for pyrrolidine derivatives?

  • Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. conventional heating). For example, microwave-assisted synthesis of analogous compounds reduced side-product formation .
  • Analytical Conflicts : Cross-validate NMR with high-resolution mass spectrometry (HRMS) or X-ray crystallography. For isomers, use chiral columns in HPLC .

Q. How do structural modifications (e.g., substituent position) affect the coordination chemistry of pyrrolidine derivatives?

In nickel(II) complexes, pyrrolidine’s amine groups act as ligands, forming cis/trans isomers. Modifying the benzyl group in this compound could alter ligand denticity or metal-binding stability, impacting applications in catalysis or materials science .

Methodological Guidelines

  • Synthesis Optimization Table :

    ParameterTypical RangeImpact
    Temperature120–150°CHigher temps accelerate kinetics but may degrade heat-sensitive substrates
    SolventDMF, ethanolPolar aprotic solvents enhance nucleophilicity
    CatalystK₂CO₃, MgSO₄Base catalysts deprotonate amines; drying agents improve purity
  • Analytical Workflow :

    • Monitor reactions via TLC (Rf comparison).
    • Purify via column chromatography (ethyl acetate/hexane).
    • Validate purity with melting point analysis and HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.